REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH3:7][NH:8][C:9]1[C:14]([CH:15]=O)=[CH:13][N:12]=[C:11]([S:17][CH3:18])[N:10]=1.[Cl:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([Cl:26])[C:21]=1CC#N.C(O[CH2:34][CH3:35])(=O)C.C[N:37](C)C=O>C(Cl)Cl>[Cl:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([Cl:26])[C:21]=1[C:35]1[C:34](=[NH:37])[N:8]([CH3:7])[C:9]2[N:10]=[C:11]([S:17][CH3:18])[N:12]=[CH:13][C:14]=2[CH:15]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
CNC1=NC(=NC=C1C=O)SC
|
Name
|
|
Quantity
|
0.235 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)CC#N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
Petroleum ether
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 125° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
FILTRATION
|
Details
|
the solids were filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual gum was triturated with 10 mL of water
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
This crude material was chromatographed
|
Type
|
WASH
|
Details
|
The column was eluted with 1:1 (v/v) hexane
|
Type
|
CUSTOM
|
Details
|
ethyl acetate, collecting the fractions that
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvents
|
Type
|
CUSTOM
|
Details
|
gave a solid
|
Type
|
FILTRATION
|
Details
|
the crystals were filtered
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C1=CC2=C(N=C(N=C2)SC)N(C1=N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.168 g | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |